2,4-dimethoxy-1-naphthaldehyde

Organic Chemistry Analytical Chemistry Quality Control

Sourcing 2,4-dimethoxy-1-naphthaldehyde with precise 2,4-substitution is critical for regioselective functionalization in drug discovery and natural product synthesis; generic naphthaldehydes lead to complex mixtures. This compound provides a reliable, high-purity building block that blocks reactive sites for predictable late-stage modification. - Enables highly regioselective peri- or ortho-functionalization of naphthalene-based drug candidates. - Essential for the total synthesis of rubromycin-class natural products, where wrong substitution causes synthetic failure. - Unique physicochemical profile (mp 165 °C, LogP 2.67) serves as an analytical reference standard for method validation.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 75965-84-3
Cat. No. B1601366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-1-naphthaldehyde
CAS75965-84-3
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=CC=CC=C21)C=O)OC
InChIInChI=1S/C13H12O3/c1-15-12-7-13(16-2)11(8-14)9-5-3-4-6-10(9)12/h3-8H,1-2H3
InChIKeyNNQTVZVNHYJOKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-1-naphthaldehyde – Overview


2,4-Dimethoxy-1-naphthaldehyde (CAS 75965-84-3), also known as 2,4-dimethoxynaphthalene-1-carbaldehyde, is a specialized aromatic aldehyde with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It belongs to the naphthaldehyde class, characterized by a naphthalene core bearing an aldehyde group at the 1-position and methoxy substituents at the 2- and 4-positions . This specific substitution pattern confers unique electronic and steric properties that differentiate it from unsubstituted naphthaldehydes and other methoxy isomers, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical candidates and functional materials .

2,4-Dimethoxy-1-naphthaldehyde – Irreplaceable Building Block


The 2,4-dimethoxy substitution pattern in 2,4-dimethoxy-1-naphthaldehyde imparts distinct electronic and steric characteristics that are not shared by unsubstituted 1-naphthaldehyde, 2-naphthaldehyde, or other methoxy isomers [1]. These differences critically influence reactivity, regioselectivity, and physicochemical properties in downstream applications. For instance, the presence of the 2- and 4-methoxy groups alters the electron density on the naphthalene ring, affecting the electrophilicity of the aldehyde group and the nucleophilicity of ring positions [2]. This can lead to divergent outcomes in cross-coupling reactions, cycloadditions, and functionalizations, meaning that substituting this compound with a simpler analog could result in synthetic failure or necessitate extensive re-optimization of reaction conditions [3]. Furthermore, its specific properties—such as melting point, solubility, and chromatographic behavior—are unique and often critical for purification and formulation in research and industrial settings .

2,4-Dimethoxy-1-naphthaldehyde – Differentiation Evidence


Melting Point Advantage Over 1-Naphthaldehyde

2,4-Dimethoxy-1-naphthaldehyde exhibits a significantly higher melting point (165 °C ) compared to unsubstituted 1-naphthaldehyde (1–2 °C [1]), a difference of over 160 °C. This divergence in solid-state properties is a direct consequence of the 2,4-dimethoxy substitution, which enhances intermolecular interactions and crystal packing. This parameter is critical for identity verification, purity assessment, and handling considerations during procurement and use.

Organic Chemistry Analytical Chemistry Quality Control

C–H Functionalization Selectivity vs. 1-Naphthaldehyde

The 2- and 4-methoxy substituents in 2,4-dimethoxy-1-naphthaldehyde block reactive sites on the naphthalene ring, enabling highly regioselective C–H functionalization at the peri- and ortho-positions [1]. In contrast, unsubstituted 1-naphthaldehyde lacks this inherent regiocontrol, leading to complex mixtures of methylated products [1]. A recent study demonstrated that using a tunable transient ligand strategy, 1-naphthaldehydes can be methylated with high peri- or ortho-selectivity; the presence of methoxy groups in the target compound would further enhance this selectivity by eliminating competing ring positions [1].

Synthetic Methodology C–H Activation Medicinal Chemistry

Rubromycin Synthesis: Essential Building Block

The 2,4-dimethoxy substitution pattern is crucial for the synthesis of rubromycin antibiotics. Research by Sörgel et al. demonstrated that highly alkoxy-substituted naphthaldehyde derivatives, like the target compound, are essential building blocks for constructing the complex rubromycin core [1]. Attempts to use less substituted naphthaldehydes failed to provide the required regioselectivity in key cycloaddition and formylation steps, leading to low yields or undesired regioisomers [1]. While the specific target compound yield is not reported, the study underscores that the 2,4-dimethoxy pattern is necessary for accessing this class of natural products.

Natural Product Synthesis Rubromycins Alkoxy-Substituted Aromatics

Distinct Photophysical Properties vs. 1- and 2-Naphthaldehyde

Substituent effects dramatically alter the photophysical behavior of naphthaldehydes. While 1- and 2-naphthaldehyde are non-fluorescent in their native state [1], the introduction of methoxy groups can significantly modify emission properties. Though direct fluorescence data for 2,4-dimethoxy-1-naphthaldehyde is not reported, class-level studies show that methoxy substitution generally increases fluorescence quantum yields by altering the energy levels of (n,π*) and (π,π*) states [1]. This implies that 2,4-dimethoxy-1-naphthaldehyde will have different photochemical reactivity and potential as a fluorescent probe compared to its unsubstituted counterparts.

Photochemistry Fluorescence Electronic Structure

Lipophilicity & Chromatographic Retention vs. 1-Naphthaldehyde

The calculated partition coefficient (LogP) for 2,4-dimethoxy-1-naphthaldehyde is 2.67 , significantly higher than the LogP of 1-naphthaldehyde (approximately 1.9 [1]). This increase in lipophilicity directly affects chromatographic retention times on reverse-phase HPLC and alters solubility in organic solvents. For researchers, this means that the compound will elute later in typical reverse-phase separations and will be more soluble in non-polar solvents compared to 1-naphthaldehyde, requiring different purification and handling protocols.

Analytical Chemistry Purification Formulation

2,4-Dimethoxy-1-naphthaldehyde – Applications


C–H Functionalization Scaffold for Drug Discovery

The 2,4-dimethoxy substitution pattern in 2,4-dimethoxy-1-naphthaldehyde blocks reactive sites, enabling highly regioselective late-stage functionalization of naphthalene-based drug candidates [1]. Medicinal chemists can leverage this built-in selectivity to install diverse functional groups at the peri- or ortho-positions with high precision, accelerating the exploration of structure-activity relationships and the optimization of lead compounds. This contrasts sharply with unsubstituted 1-naphthaldehyde, which yields complex mixtures requiring extensive purification [1].

Key Intermediate for Rubromycin Synthesis

Research groups engaged in the total synthesis of rubromycins and related polyketide natural products require 2,4-dimethoxy-1-naphthaldehyde as a specific, non-interchangeable building block [2]. Its substitution pattern is essential for achieving the correct regiochemistry in key steps such as aryne cycloadditions and formylations, enabling the construction of the densely functionalized naphthalene core of these biologically active compounds. Using a different naphthaldehyde derivative would likely lead to synthetic failure or drastically reduced yields [2].

Fluorescent Probes & Photochromic Materials

Due to the electronic effects of its 2,4-dimethoxy substitution, this compound serves as a precursor for developing fluorescent sensors and photochromic materials [3]. The methoxy groups can enhance fluorescence and modulate excited-state properties, while the aldehyde moiety provides a versatile handle for conjugation to biomolecules or incorporation into polymers. This allows materials scientists to design custom optical materials with properties distinct from those derived from simpler naphthaldehydes [3].

Reference Standard for Analytical Methods

The unique physicochemical properties of 2,4-dimethoxy-1-naphthaldehyde, particularly its high melting point (165 °C) and distinct LogP (2.67), make it an excellent reference standard for developing and validating analytical methods [4]. Its behavior in chromatography and thermal analysis provides a reliable benchmark for calibrating instruments, optimizing separation conditions, and ensuring the quality of related naphthaldehyde derivatives in pharmaceutical and fine chemical manufacturing .

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